MMAF (Monométhylauristatine F)

Vue d'ensemble

Description

Synthesis Analysis

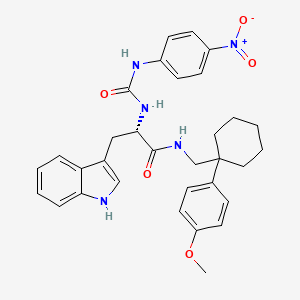

A simple liquid chromatography–quadrupole-time-of-flight–mass spectrometric assay (LC-TOF-MS/MS) has been developed for the evaluation of metabolism and pharmacokinetic (PK) characteristics of MMAF in rat . The PK studies showed that the bioavailability of MMAF was 0% with high clearance .Molecular Structure Analysis

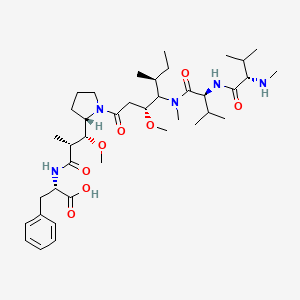

The molecular formula of MMAF is C39H65N5O8 . The molecular weight is 731.96 . MMAF is actually desmethyl-auristatin F; that is, the N-terminal amino group has only one methyl substituent instead of two as in auristatin F itself .Chemical Reactions Analysis

MMAF is a potent tubulin polymerization inhibitor and is used as an antitumor agent . MMAF is widely used as a cytotoxic component of antibody-drug conjugates (ADCs) such as vorsetuzumab mafodotin and SGN-CD19A .Physical And Chemical Properties Analysis

The molecular weight of MMAF is 731.96 . The molecular formula is C39H65N5O8 . MMAF is a new auristatin derivative with a similar structure to MMAE .Applications De Recherche Scientifique

Recherche sur le cancer

Le MMAF, un analogue synthétique du composé naturel dolastatine 10, a suscité un intérêt considérable dans la recherche sur le cancer en raison de sa forte puissance in vitro {svg_1}. Il présente une inhibition remarquable des cellules tumorales, avec des valeurs de CI50 dans la plage picomolaire {svg_2}.

Conjugués anticorps-médicaments (CAM)

Le MMAF est largement utilisé comme composant cytotoxique des conjugués anticorps-médicaments (CAM) tels que le vorsetuzumab mafodotin et le SGN-CD19A {svg_3} {svg_4}. Les CAM tirent parti de la précision des anticorps monoclonaux pour une administration ciblée et de la puissance des charges utiles pour une élimination efficace {svg_5}.

Inhibition de la polymérisation de la tubuline

Le MMAF est un puissant inhibiteur de la polymérisation de la tubuline {svg_6} {svg_7}. Cette propriété en fait un agent antitumoral efficace.

Études pharmacocinétiques

Des études pharmacocinétiques ont montré que la biodisponibilité du MMAF est de 0 % avec une clairance élevée {svg_8}. Ces études aident à comprendre de manière exhaustive le comportement pharmacocinétique, le catabolisme et le métabolisme du MMAF lors du développement des CAM {svg_9}.

Études de métabolisme

Dans les études de métabolisme, sept métabolites du MMAF ont été provisoirement identifiés dans les microsomes hépatiques {svg_10}. La principale voie métabolique était la déméthylation {svg_11}.

Modifications structurelles

L'accent a été mis sur la modification de l'extension N-terminale du groupe amino et de la modification C-terminale du groupe carboxyle du MMAF {svg_12}. Ces modifications structurelles sont explorées pour surmonter les défis cliniques tels que l'efficacité limitée et l'émergence de la résistance aux médicaments au fil du temps {svg_13}.

Traitement du myélome multiple

Le MMAF fait partie du médicament approuvé belantamab mafodotin pour le traitement du myélome multiple {svg_14}.

Évaluation de la bioactivité

La conception, la synthèse et l'évaluation de la bioactivité de nouveaux analogues du MMAF ont été réalisées {svg_15}. Par exemple, les composés 11k et 18d ont présenté une excellente inhibition de la tubuline {svg_16}. Le composé 18d a démontré une cytotoxicité accrue contre les cellules HCT116 par rapport au composé parent MMAF, suggérant son potentiel en tant que charge utile cytotoxique pour le développement ultérieur des CAM {svg_17}.

Mécanisme D'action

Target of Action

Monomethylauristatin F (MMAF) primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling intracellular transport, and facilitating cell division .

Mode of Action

MMAF is an antimitotic agent that inhibits cell division by blocking the polymerization of tubulin . It is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells . This targeted delivery allows MMAF to exert its cytotoxic effects specifically on cancer cells, sparing healthy cells .

Biochemical Pathways

The primary biochemical pathway affected by MMAF is the cell division process . By inhibiting tubulin polymerization, MMAF disrupts the formation of the mitotic spindle, a structure that is essential for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death .

Pharmacokinetics

MMAF exhibits high clearance and zero bioavailability when administered alone . . The antibody-drug conjugate is selectively taken up by target cells, leading to a higher concentration of MMAF in these cells . The major metabolic pathway of MMAF is demethylation .

Result of Action

The molecular effect of MMAF’s action is the disruption of microtubule dynamics , leading to cell cycle arrest . On a cellular level, this results in the death of the target cancer cells . MMAF has been shown to have potent antitumor effects when conjugated to antibodies and delivered to cancer cells .

Action Environment

The action of MMAF is influenced by the tumor microenvironment . Factors such as the expression level of the target antigen on cancer cells, the accessibility of the target cells to the antibody-drug conjugate, and the stability of the conjugate in the tumor microenvironment can all impact the efficacy of MMAF . Additionally, the development of drug resistance over time is a challenge that needs to be addressed .

Safety and Hazards

Orientations Futures

The therapeutic landscape in multiple myeloma (MM) has changed dramatically over the last 2 decades . With the introduction of novel immunotherapies, patients with MM can expect deeper responses, longer remissions, and improved overall survival . The success of an ADC relies on various factors, including the type of payload, such as MMAF .

Analyse Biochimique

Biochemical Properties

Monomethylauristatin F interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction disrupts the formation of microtubules, a key component of the cell’s cytoskeleton . The nature of this interaction is that of a potent inhibitor binding to its target protein, thereby blocking its normal function .

Cellular Effects

Monomethylauristatin F has a profound impact on various types of cells, particularly cancer cells . It influences cell function by disrupting the cell’s cytoskeleton, which can lead to cell cycle arrest and apoptosis . This can also impact cell signaling pathways and gene expression, although the specifics can vary depending on the cell type .

Molecular Mechanism

The molecular mechanism of action of Monomethylauristatin F involves its binding to tubulin and blocking the polymerization of tubulin . This prevents the formation of microtubules, leading to cell cycle arrest and subsequent apoptosis . The binding of Monomethylauristatin F to tubulin is a key step in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monomethylauristatin F can change over time. For instance, a study found that MMAF exhibits excellent inhibition on tubulin . Over time, the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

Monomethylauristatin F is involved in the metabolic pathway related to tubulin polymerization . It interacts with tubulin, a protein that is a key part of the cell’s cytoskeleton

Transport and Distribution

Monomethylauristatin F is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells . This suggests that the transport and distribution of Monomethylauristatin F within cells and tissues are mediated by these antibodies .

Subcellular Localization

The subcellular localization of Monomethylauristatin F is likely to be influenced by the antibodies to which it is linked . These antibodies can direct Monomethylauristatin F to specific compartments or organelles within the cell

Propriétés

IUPAC Name |

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRNYXJJRJQHNW-DEMKXPNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H65N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031563 | |

| Record name | Monomethyl auristatin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

745017-94-1 | |

| Record name | Monomethyl auristatin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOMETHYL AURISTATIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z1AI9IW5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)

![2-[1-(5-bromo-2-fluoro-benzyl)indol-3-yl]sulfonyl-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B609120.png)

![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B609126.png)

![N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B609128.png)

![3-Furanyl-[4-[5-(2-furanyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]methanone](/img/structure/B609130.png)